2-tert-Butyl-6-methylphenol

Description

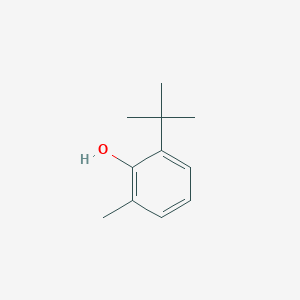

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZXZGWHTRCFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047468 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2219-82-1 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9E3VZD1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Hindered Phenols and Their Scientific Significance

The scientific journey of phenolic compounds began with their initial isolation in a crude form toward the end of the 18th century. nih.gov Pure phenol (B47542) was isolated in 1834, and its chemical structure was confirmed in 1842. nih.gov Early applications leveraged their antimicrobial properties, as famously demonstrated by Joseph Lister's pioneering work in antiseptic surgery. nih.gov

The development of "hindered phenols" marked a significant evolution in the application of phenolic chemistry. This class of compounds is characterized by the presence of bulky alkyl groups, such as tert-butyl groups, positioned on the aromatic ring adjacent to the hydroxyl group. vinatiorganics.comvinatiorganics.com This steric hindrance is the key to their scientific significance, primarily as highly effective antioxidants. vinatiorganics.comamfine.com

The antioxidant mechanism of hindered phenols is a process of radical scavenging. partinchem.com During oxidation, highly reactive free radicals are generated, which can initiate damaging chain reactions in materials like plastics, rubber, and fuels. vinatiorganics.com A hindered phenol molecule can donate the hydrogen atom from its hydroxyl group to neutralize a free radical. vinatiorganics.compartinchem.com This action transforms the phenol into a phenoxyl radical, which is significantly stabilized by the delocalization of the unpaired electron across the aromatic ring and is further sterically shielded by the bulky ortho-substituents. partinchem.com This stability prevents the phenoxyl radical from initiating new chain reactions, effectively terminating the oxidative cycle. partinchem.com This ability to interrupt oxidative degradation has made hindered phenols indispensable for enhancing the performance and extending the lifespan of a vast array of materials, from polymers and lubricants to fuels. vinatiorganics.comamfine.com

Current Research Trajectories for Alkylated Phenolic Compounds

Research into alkylated phenolic compounds, including 2-tert-Butyl-6-methylphenol, is dynamic and multifaceted. A significant area of investigation is the continual development of novel antioxidants with enhanced performance characteristics. Studies focus on synthesizing new hindered phenol (B47542) structures to improve properties such as thermal stability, compatibility with polymer matrices, and resistance to discoloration. nih.govstabilization-technologies.com For instance, research has explored the introduction of additional functional groups to the hindered phenol structure to create synergistic antioxidant effects. nih.gov

Another key research trajectory is the use of alkylated phenols in the upgrading of bio-oils derived from lignocellulosic biomass. repec.org Alkylation is being explored as an effective carbon-carbon coupling reaction to convert the phenolic constituents of bio-oil into more valuable products, which helps to avoid carbon loss in biofuel production processes. repec.org

The interaction of alkylated phenols with biological systems is also a subject of intense study, particularly their potential to act as endocrine disruptors. nih.govresearchgate.net Research investigates the structural similarities between alkylphenols and natural estrogens, which can lead to binding with estrogen receptors and subsequent biological responses. nih.gov

Furthermore, the synthesis of complex molecules from simpler alkylated phenol precursors is a persistent theme in chemical research. For example, this compound can be used as a starting material in reactions to create more complex biphenyl (B1667301) structures, which are being investigated for potential pharmaceutical applications. google.com There is also significant interest in the synergistic performance achieved when hindered phenols are combined with other types of stabilizers, such as phosphites, thioethers, and Hindered Amine Light Stabilizers (HALS), to protect materials from various degradation pathways. amfine.compartinchem.com

Methodological Approaches in Studying 2 Tert Butyl 6 Methylphenol

Selective Synthesis of this compound

The selective introduction of tert-butyl and methyl groups at the ortho-positions of a phenol (B47542) ring is a key challenge in the synthesis of this compound. Various approaches have been explored to achieve this, including vapor-phase catalytic reactions and liquid-phase alkylations.

Vapor-Phase Catalytic Methylation Routes

Vapor-phase catalytic methylation offers a continuous and often highly selective method for the synthesis of alkylated phenols. In one such approach, the vapor-phase methylation of 2-tert-butylphenol (B146161) with methanol (B129727) can selectively yield 6-tert-butyl-2-methylphenol at temperatures between 280–300°C. researchgate.net However, elevating the reaction temperature beyond 300°C can lead to the formation of 2,6-dimethylphenol (B121312) as a byproduct. researchgate.net

Another important vapor-phase route involves the methylation of o-cresol. While the direct methylation of phenol can produce a mixture of o-cresol and 2,6-xylenol, the subsequent methylation of o-cresol is a viable pathway to this compound, although this is often part of a multi-step process. gychbjb.comscispace.com The choice of catalyst is critical in directing the reaction towards the desired product and minimizing the formation of isomers and other byproducts.

| Starting Material | Methylating Agent | Temperature Range (°C) | Primary Product | Key Considerations |

| 2-tert-Butylphenol | Methanol | 280–300 | 6-tert-Butyl-2-methylphenol | Temperatures above 300°C favor 2,6-dimethylphenol formation. researchgate.net |

| o-Cresol | Methanol | 350-380 | 2,6-Dimethylphenol | This is a related reaction, highlighting the conditions for methylation of the cresol (B1669610) ring. scispace.com |

| Phenol | Methanol | Not specified | o-Cresol, 2,6-Xylenol | A preliminary step that can lead to the o-cresol precursor. gychbjb.com |

Alkylation Reactions Utilizing Isobutylene and Related Olefinic Compounds

The alkylation of phenols with olefins, particularly isobutylene, is a widely employed industrial method for introducing tert-butyl groups. The reaction of o-cresol with isobutylene is a direct route to this compound. google.comgoogle.com This process is typically catalyzed by acid catalysts. archive.org The reaction conditions, including temperature, pressure, and the nature of the catalyst, significantly influence the selectivity towards ortho-alkylation over para-alkylation and the formation of di-tert-butylated products.

The use of tert-butyl alcohol as an alkylating agent for cresols has also been investigated. For instance, the alkylation of o-cresol with tert-butyl alcohol over a perlite-supported sulfated zirconia catalyst has been shown to produce 6-tert-butyl-o-cresol with high selectivity. mdpi.com The maximum conversion of o-cresol was achieved at 235°C, with 95% selectivity towards the desired product. mdpi.com

| Phenolic Substrate | Alkylating Agent | Catalyst Type | Key Findings |

| o-Cresol | Isobutylene | Aluminum halide catalysts | Enables preparation of 2-methyl-6-tert-butyl phenol. google.com |

| o-Cresol | Isobutylene | Aluminum thiophenoxide | Particularly suitable for the selective t-butylation of o-cresol. google.com |

| o-Cresol | tert-Butyl Alcohol | Perlite supported Sulfated Zirconia | 95% selectivity towards 6-tert-butyl-o-cresol at 235°C. mdpi.com |

| p-Cresol | Isobutene | Macroporous resin (Amberlyst 15) | Reaction kinetics and selectivity for mono- and di-alkylated products were studied. archive.org |

Role of Catalysts in Ortho-Alkylation and Methylation

The choice of catalyst is paramount in directing the regioselectivity of alkylation and methylation reactions on the phenol ring. For the ortho-alkylation of phenols, aluminum-based catalysts are frequently used. Aluminum phenoxide, for instance, is a classic catalyst for the selective ortho-alkylation of phenols with olefins. google.com The efficiency of these catalysts can be enhanced by the presence of co-catalysts or by modifying the catalyst support.

In vapor-phase methylation, metal oxide catalysts play a crucial role. For example, V2O5-Fe2O3 catalysts have been used for the gas-phase synthesis of o-cresol and 2,6-xylenol from phenol and methanol. gychbjb.com Iron-chromium mixed oxide catalysts have also been employed for the selective methylation of phenol to 2,6-dimethylphenol, which can be a precursor in multi-step syntheses. scispace.com The surface acidity and pore structure of these heterogeneous catalysts are key factors determining their activity and selectivity. google.com For the alkylation with tert-butyl alcohol, solid acid catalysts like sulfated zirconia have demonstrated high efficiency and selectivity for ortho-alkylation. mdpi.com

Derivatization Strategies of this compound

This compound is not only a valuable end product but also a versatile starting material for the synthesis of more complex phenolic derivatives, such as methylenebisphenols and calixarenes. These derivatives often exhibit enhanced antioxidant properties or unique host-guest chemistry capabilities.

Pathways to Methylenebisphenols and Calixarenes

Methylenebisphenols are synthesized by the condensation of phenols with formaldehyde (B43269) or its equivalents. For instance, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) can be produced through the condensation of 4-methyl-2-tert-butylphenol with methylal in the presence of sulfuric acid, with yields as high as 99%. google.com This reaction can be carried out both as a batch process and continuously. google.com

Calixarenes are macrocyclic compounds formed by the base-induced condensation of phenols with aldehydes. researchgate.net While the direct synthesis of calixarenes from this compound is less common, related structures are formed from similar substituted phenols like p-tert-butylphenol. The reaction of 2-tert-butylphenol with methanol in an alkaline medium in the presence of zinc oxide can initially lead to a mixture of calixarenes and methylenebisphenols. researchgate.net

Reductive Methylation of Related Methylenebisphenols

The reductive methylation of methylenebisphenols presents another pathway to obtain functionalized phenolic compounds. The reductive methylation of 2,2′-methylenebis-(6-tert-butyl-4-methylphenol) with methanol in an alkaline medium has been shown to proceed selectively. researchgate.net This process involves the cleavage of the methylene (B1212753) bridge and subsequent methylation, leading to the formation of other valuable phenolic compounds. researchgate.net While detailed mechanisms for the reductive methylation of methylenebisphenols derived directly from this compound are specific, the general principle of using a reducing agent in the presence of a methyl source is applicable. researchgate.net

Yield Optimization and Purity Assessment in Synthetic Processes

Optimizing the yield and ensuring the purity of this compound are critical aspects of its synthesis. The choice of catalyst, reaction temperature, and starting materials significantly influences the outcome of the synthetic process.

In the vapor phase methylation of 2-tert-butylphenol, maintaining the temperature within the narrow range of 280–300°C is crucial for maximizing the yield of the desired product and minimizing the formation of 2,6-dimethylphenol. researchgate.netcatalysis.ru The selectivity of this reaction is a key factor in achieving high purity.

For the synthesis of the related compound, 2,6-di-tert-butyl-4-methylphenol, a method involving the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde and dimethylamine (B145610) in a methanol or ethanol medium has been developed. google.com This process, which proceeds via a Mannich base intermediate (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine), has been shown to achieve a high yield of 98.7% of the desired product. google.com The removal of volatile byproducts by heating and subsequent hydrogenation of the intermediate are key steps in this high-yield synthesis. google.com

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.netmerckmillipore.comebi.ac.uk These methods allow for the separation and identification of the desired compound from any unreacted starting materials or byproducts. For instance, a GC assay can confirm a purity of ≥99.0% for commercially available 2,6-di-tert-butyl-4-methylphenol. merckmillipore.com High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the determination and quantification of phenolic compounds, including this compound and its derivatives. ebi.ac.uk

The following tables provide an overview of the key parameters in the synthesis and the analytical methods for purity assessment:

Table 1: Synthetic Parameters for this compound and Related Compounds

| Starting Material | Reagents | Catalyst | Temperature | Product | Yield | Reference |

| 2-tert-Butylphenol | Methanol | - | 280–300°C | 6-tert-Butyl-2-methylphenol | Selective | researchgate.netcatalysis.ru |

| 2-tert-Butylphenol | Methanol | Zinc Oxide | Elevated | 6-tert-Butyl-2,4-dimethylphenol | - | researchgate.netcatalysis.ru |

| 2,6-di-tert-Butylphenol | Formaldehyde, Dimethylamine | - | 80–90°C (condensation), 120–160°C (hydrogenation) | 2,6-di-tert-Butyl-4-methylphenol | 98.7% | google.com |

Table 2: Analytical Methods for Purity Assessment

| Analytical Technique | Application | Reference |

| Gas Chromatography (GC) | Purity assessment of 2,6-di-tert-butyl-4-methylphenol (≥99.0%) | merckmillipore.com |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Determination of 2,4,6-tri-tert-butylphenol (B181104) and related compounds in various samples. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Determination of antioxidant 264 (2,6-di-tert-butyl-4-methylphenol) | ebi.ac.uk |

Mechanistic Insights into Oxidative Degradation Prevention

The primary role of this compound in preventing oxidative degradation lies in its ability to donate a hydrogen atom and neutralize free radicals, thereby terminating the chain reactions that lead to the deterioration of organic materials.

The antioxidant action of this compound is initiated by the donation of the hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical (R•). This process neutralizes the highly reactive free radical, which is the primary instigator of oxidative damage, and in turn, generates a phenoxy radical from the antioxidant molecule. This fundamental reaction can be represented as:

ArOH + R• → ArO• + RH

Where ArOH is the this compound molecule and R• is a free radical. The effectiveness of this process is a key determinant of the antioxidant's potency. By providing a hydrogen atom, this compound effectively halts the propagation of radical chain reactions, which are the hallmark of oxidative degradation in various materials, including plastics, lubricants, and fuels.

The stability of the phenoxy radical of this compound is significantly enhanced by two key structural features:

Electron-Donating Groups: The tert-butyl and methyl groups on the aromatic ring are electron-donating. They increase the electron density on the aromatic ring and the oxygen atom of the phenoxy radical, which helps to delocalize the unpaired electron and stabilize the radical.

Resonance Structures: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring through resonance, creating multiple resonance structures. This distribution of the radical character over the entire molecule significantly lowers its energy and reactivity.

Role of Steric Hindrance from the tert-Butyl Group in Antioxidant Efficacy

The presence of the bulky tert-butyl group at the ortho position to the hydroxyl group provides significant steric hindrance. This steric hindrance plays a multifaceted role in enhancing the antioxidant efficacy of this compound:

Protection of the Hydroxyl Group: The tert-butyl group physically obstructs the approach of other molecules to the hydroxyl group, protecting it from direct attack and unwanted side reactions. This ensures that the hydroxyl group is primarily available for its intended role of donating a hydrogen atom to free radicals.

Stabilization of the Phenoxy Radical: The steric bulk of the tert-butyl group also contributes to the stability of the phenoxy radical formed after hydrogen donation. It hinders the radical from participating in further reactions that could lead to the propagation of oxidation, such as dimerization or reaction with other molecules. This steric shielding makes the phenoxy radical persistent and less reactive.

Increased Solubility in Nonpolar Media: The hydrophobic nature of the tert-butyl group enhances the solubility of this compound in nonpolar environments like oils and plastics, which are often the substrates requiring protection from oxidation. This ensures that the antioxidant is present where it is most needed.

Synergistic Antioxidant Effects with Other Compounds

In applications such as insulating oils, the combination of a hindered phenol like 2,6-di-tert-butyl-p-cresol (a compound structurally similar to this compound) and high-purity alkylated phenyl-α-naphthylamine (APNA) has been shown to exhibit a remarkable synergistic antioxidant effect. researchgate.net While the phenolic antioxidant acts as a primary radical scavenger by donating a hydrogen atom, the aminic antioxidant can regenerate the phenoxy radical back to the original phenol, thereby prolonging its activity. researchgate.net

The proposed mechanism involves the transfer of a hydrogen atom from the APNA to the phenoxy radical, regenerating the phenolic antioxidant and forming a less reactive aminyl radical. This synergistic interplay allows for a more sustained and efficient interruption of the oxidation process.

| Antioxidant Composition | Oxidation Induction Time (min) at 180°C |

|---|---|

| Base Oil | 15.2 |

| Base Oil + 0.3% Hindered Phenol | 35.8 |

| Base Oil + 0.3% APNA | 42.5 |

| Base Oil + 0.3% Hindered Phenol + 0.3% APNA | 95.6 |

Data adapted from a study on a structurally similar hindered phenol (2,6-di-tert-butyl-p-cresol) and alkylated phenyl-α-naphthylamine. researchgate.net

Combinations of different phenolic antioxidants can also lead to synergistic effects. For instance, the combination of 2,6-di-tert-butyl-4-methylphenol (BHT), a compound closely related to this compound, with 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,4,6-tri-tert-butylphenol (TBP) has been observed to enhance antioxidant activity. nih.gov This is often attributed to the regeneration of the more active antioxidant by the less active one, or the formation of more stable radical species through co-reactions.

Research has shown that combinations of BHT and BHA can exert a potent synergistic anti-inflammatory effect, which is closely linked to their antioxidant activity. nih.gov The varying steric hindrance and electronic properties of these different phenolic compounds allow for a more comprehensive defense against a wider range of radical species and oxidative conditions.

| Antioxidant Combination (10 µM each) | Relative Cox2 mRNA Expression (% of Control) |

|---|---|

| LPS Control | 100 |

| BHT alone | ~95 |

| BHA alone | ~98 |

| TBP alone | ~90 |

| BHT + BHA (1:1 molar ratio) | ~40 |

| BHT + TBP (1:1 molar ratio) | ~75 |

| BHA + TBP (1:1 molar ratio) | ~80 |

Data adapted from a study on the anti-inflammatory (antioxidant) effects of BHT, BHA, and TBP combinations. Note: 2,6-di-tert-butyl-4-methylphenol (BHT) is used as a representative for structurally similar hindered phenols. nih.gov

Kinetic Studies of Radical Scavenging

Kinetic studies provide valuable insights into the efficiency and mechanism of radical scavenging by this compound and related compounds. The inhibition rate constant (kinh) is a key parameter used to quantify the radical-scavenging activity. nih.gov

For hindered phenols like 2,6-di-t-butyl-4-methylphenol, the kinetics of inhibiting autoxidation follow simple first-order reactions. researchgate.net A significant deuterium (B1214612) isotope effect (kH/kD = 10) has been observed, indicating that the breaking of the O-H bond is the rate-determining step in the radical scavenging process. researchgate.net

The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of the antioxidant, is another important kinetic parameter. For many phenolic compounds, this value is around 2. iiarjournals.org However, for some hindered phenols, the 'n' value can be less than 2, suggesting the formation of dimers or other products. iiarjournals.orgnih.gov

The following table summarizes key kinetic parameters for related phenolic compounds:

| Compound | Stoichiometric Factor (n) in AIBN system | Stoichiometric Factor (n) in BPO system |

| 2-t-butyl-4-methylphenol (BMP) | Not specified in provided text | Not specified in provided text |

| bis-BMP | Identical to monomer | Identical to monomer |

| 2,4-di-t-butylphenol (DBP) | Not specified in provided text | Not specified in provided text |

| bis-DBP | Identical to monomer | Identical to monomer |

Data derived from studies on related compounds to infer the behavior of this compound. nih.gov

Molecular Simulation and Spectroscopic Analysis of Antioxidant Interactions

Molecular simulation and spectroscopic techniques are powerful tools for elucidating the structural and electronic characteristics that govern the antioxidant activity of this compound.

Molecular Simulations:

Computational studies, such as those using Density Functional Theory (DFT), help in understanding the mechanisms of radical scavenging. tandfonline.com These studies suggest that for related compounds like 2,4-Dimethyl-6-tert-butyl phenol (DTBP), the Hydrogen Atom Transfer (HAT) mechanism is favored in the gas phase, while the Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton-Loss Electron-Transfer (SPLET) mechanisms can operate in different solvent environments. tandfonline.com

Calculations of bond dissociation enthalpy (BDE) and ionization potential (IP) are crucial for evaluating antioxidant potential. nih.gov A lower BDE of the phenolic O-H bond facilitates hydrogen atom donation to free radicals. The steric hindrance provided by the tert-butyl group increases the stability of the resulting phenoxy radical. nih.gov

Spectroscopic Analysis:

Spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy and Electron Spin Resonance (ESR) spectroscopy provide experimental evidence of antioxidant mechanisms.

FT-IR Spectroscopy: This technique can be used to monitor the chemical changes occurring during oxidation and to measure the concentration of antioxidants in a medium. researchgate.net For example, in studies of insulation oils, FT-IR has been employed to observe the depletion of antioxidants like 2,6-ditert-butyl-4-methylphenol. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: ESR is instrumental in detecting and characterizing the transient free radical intermediates formed during the oxidation of phenolic antioxidants. nih.gov Studies on BHT and related phenols have used ESR to observe the formation of phenoxy radicals when these compounds are oxidized, confirming their role as radical scavengers. nih.gov The stability of these phenoxy radicals is influenced by the substitution pattern on the phenol ring, with ortho-disubstituted phenols generally forming more stable radicals. nih.gov

Rotational Spectroscopy: This high-resolution technique has been applied to study the molecular structure and internal dynamics of related compounds like 2,6-di-tert-butylphenol. bohrium.comunibo.it Such studies reveal details about the torsional motion of the hydroxyl group, which is critical for its hydrogen-donating ability. bohrium.comunibo.it

Advanced Applications and Functional Enhancement Research of 2 Tert Butyl 6 Methylphenol

Stabilization of Polymeric Materials

The inherent instability of polymeric materials when exposed to environmental factors such as heat, light, and oxygen necessitates the use of stabilizers. 2-tert-Butyl-6-methylphenol and its derivatives have emerged as highly effective antioxidants for a wide range of plastics and rubbers.

Prevention of Degradation in Plastics and Rubber

This compound and related phenolic antioxidants are crucial in preventing the oxidative degradation of polymers. cymitquimica.comrubber-chem.com In plastics and rubber, exposure to environmental factors initiates the formation of free radicals, which leads to a chain reaction of degradation, resulting in loss of mechanical properties, discoloration, and cracking. rubber-chem.com The incorporation of this compound and its derivatives, such as 2,2′-Methylenebis(4-methyl-6-tert-butylphenol), effectively inhibits these degradation processes. rubber-chem.comchemicalbook.com These antioxidants are particularly valuable in the production of white or light-colored rubber and plastic products where color stability is paramount. made-in-china.com

Enhancement of Longevity and Durability

By preventing oxidative degradation, this compound significantly enhances the longevity and durability of polymeric materials. cymitquimica.com This is critical for applications where materials are expected to maintain their integrity over long periods, such as in automotive components, construction materials, and wire insulation. made-in-china.com The high thermal stability and low volatility of certain derivatives make them suitable for high-temperature applications, further contributing to the extended service life of the products they protect. cymitquimica.com

Mechanisms of Protection Against Heat, Light, and Oxygen

The protective mechanism of this compound is rooted in its ability to act as a radical scavenger. rubber-chem.com The phenolic hydroxyl group can donate a hydrogen atom to reactive peroxy radicals, which are key intermediates in the auto-oxidation chain reaction of polymers. This donation terminates the chain reaction and forms a stable phenoxy radical. The presence of the bulky tert-butyl group ortho to the hydroxyl group provides steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains. nih.gov This steric hindrance is a key feature that enhances the antioxidant efficacy of these compounds. nih.gov

Performance Improvement in Fuels and Lubricants

The stability and performance of fuels and lubricants are critical for the efficient and reliable operation of machinery. This compound and its derivatives play a vital role in preventing the oxidative degradation of these essential fluids. tintoll.com

Oxidation Stability in Insulation Oils

In electrical transformers and other high-voltage equipment, insulating oils are subjected to thermal and oxidative stress, which can lead to the formation of sludge and soluble acids. This degradation compromises the dielectric properties of the oil and can lead to equipment failure. Phenolic antioxidants, including derivatives of this compound, are added to these oils to inhibit oxidation, thereby maintaining their insulating properties and extending their service life.

Role in Gasoline Antioxidant Formulations

Gasoline and other fuels are susceptible to oxidation during storage and use, leading to the formation of gums and deposits that can clog fuel lines and injectors. wikipedia.org 2,4-Dimethyl-6-tert-butylphenol, a related compound, is used as an antioxidant in jet fuels and gasolines to prevent this gumming. wikipedia.org These antioxidants function by scavenging free radicals that initiate the oxidation process, ensuring the fuel remains stable and performs optimally. The hydrophobic nature of the tert-butyl group makes these compounds highly soluble in non-polar environments like fuels and oils. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application |

| This compound | 2219-82-1 | C11H16O | Antioxidant in various applications. sigmaaldrich.comnih.gov |

| 2,2′-Methylenebis(4-methyl-6-tert-butylphenol) | 119-47-1 | C23H32O2 | Antioxidant for rubber and plastics. chemicalbook.commade-in-china.comnih.gov |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 128-37-0 | C15H24O | Antioxidant in plastics, rubber, and food. merckmillipore.com |

| 2,4-Dimethyl-6-tert-butylphenol | Not explicitly found | C12H18O | Antioxidant in fuels. wikipedia.org |

| 2,6-Di-tert-butylphenol (B90309) | 128-39-2 | C14H22O | UV stabilizer and antioxidant for plastics and petrochemicals. wikipedia.org |

| 4,4′-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 | C22H30O2S | Antioxidant for rubber and plastics. made-in-china.com |

| 2,2′,6,6′-tetra-tert-butyl-4,4′-methylenediphenol | 118-82-1 | C29H44O2 | Antioxidant for engine oil and industrial lubricants. tintoll.com |

Exploration in Flavor and Fragrance Formulations

The utility of this compound extends into the specialized field of flavor and fragrance creation, where it is valued for its dual-function capabilities. It serves not only as a component that can influence the aromatic profile of a product but also as a crucial stabilizing agent.

Contribution to Aromatic Qualities and Stability

As a fragrance ingredient, this compound is recognized for contributing a distinct leathery type of odor to formulations. thegoodscentscompany.com Its inclusion in a fragrance concentrate is recommended at levels up to 0.0200%. thegoodscentscompany.com The International Fragrance Association (IFRA) lists the compound among its recognized fragrance ingredients, underscoring its established use in the industry. nih.gov

Beyond its direct aromatic contribution, the primary role of this compound in formulations is as a potent antioxidant. guidechem.comontosight.ai Its chemical structure, featuring a hydroxyl group on a phenol (B47542) ring, enables it to act as a free radical scavenger by donating a hydrogen atom, which effectively neutralizes highly reactive radicals. guidechem.com This mechanism prevents or significantly slows the process of oxidation, a common cause of degradation in fragrance and flavor materials. guidechem.comontosight.ai By inhibiting oxidation, it helps to preserve the intended aromatic profile and extend the shelf life of the final product. guidechem.comontosight.ai This antioxidant function is critical for maintaining the quality and stability of a wide array of consumer and industrial products. guidechem.com

Formulation Challenges and Stability Research

Despite its benefits, incorporating this compound into formulations presents specific challenges that necessitate careful consideration during product development. A primary challenge is its solubility profile. The compound is insoluble in water but shows good solubility in organic solvents such as ethanol (B145695), acetone, benzene, and methyl ethyl ketone. ontosight.aichemicalbook.com This characteristic dictates the types of solvent systems and formulation bases in which it can be effectively used, often precluding its direct use in purely aqueous products without the aid of solubilizing agents.

Another consideration in formulation is the compound's physical and chemical stability under various conditions. Its flash point is approximately 107°C, a key parameter for handling and processing safety. thegoodscentscompany.comsigmaaldrich.com Furthermore, while its antioxidant properties are desirable, its use is subject to regulatory oversight in some regions, which can pose a challenge for global formulation strategies. guidechem.com Research into the stability of phenolic antioxidants often involves evaluating factors like their potential to leach from packaging materials, which is a critical aspect of ensuring the integrity of the final product.

Investigation as Pharmaceutical and Chemical Intermediates

This compound is a recognized chemical intermediate, serving as a foundational molecule for the synthesis of more complex substances. chemicalbook.com Its applications in this capacity are diverse, ranging from the production of polymers to research in medicinal chemistry. chemicalbook.comchem-manufacture.cn

The compound is cited as an intermediate in the synthesis of materials such as synthetic rubbers, polyolefin plastics, and adhesives. chem-manufacture.cn It is also used in the preparation method for specialized materials like insulating polyamide injection plastics for transformers. chemicalbook.com

In the realm of more advanced chemical synthesis, research has been conducted on selective methods to produce this compound itself, highlighting its importance as a target molecule. catalysis.ru For instance, vapor phase catalytic methylation of 2-tert-butylphenol (B146161) with methanol (B129727) can selectively yield 6-tert-butyl-2-methylphenol. catalysis.ru

Furthermore, its status as a pharmaceutical intermediate is noted, indicating its role as a starting material or building block in the development of potential drug compounds. chem-manufacture.cn Research into the biological activities and cytotoxicity of structurally related tert-butylphenols suggests that this class of compounds is of interest for investigating mechanisms of action, which is a foundational step in pharmaceutical research. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O | ontosight.aichem-manufacture.cnfda.gov |

| Molecular Weight | 164.24 g/mol | nih.govsigmaaldrich.comfda.govsigmaaldrich.com |

| Appearance | White to pale yellow crystalline solid | nih.govontosight.aichemicalbook.com |

| Odor | Leathery, characteristic | thegoodscentscompany.comontosight.ai |

| Melting Point | 24-27 °C | nih.govchemicalbook.comsigmaaldrich.com |

| Boiling Point | approx. 230-240 °C | ontosight.aichemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in organic solvents | ontosight.aichemicalbook.com |

| Flash Point | 107 °C (107.22 °F) - closed cup | thegoodscentscompany.comsigmaaldrich.com |

| Density | approx. 0.967 g/mL at 25 °C | thegoodscentscompany.comchemicalbook.comsigmaaldrich.com |

Table 2: Application Overview of this compound

| Application Area | Function | Details | Source(s) |

| Flavor & Fragrance | Fragrance Agent, Antioxidant, Preservative | Contributes a leathery scent; prevents oxidation to maintain product stability and extend shelf life by inhibiting microbial growth. | thegoodscentscompany.comnih.govguidechem.com |

| Industrial Chemistry | Chemical Intermediate | Used in the synthesis of polymers, plastics, adhesives, and lubricants. | chemicalbook.comchem-manufacture.cn |

| Pharmaceutical Research | Pharmaceutical Intermediate | Investigated as a building block for the synthesis of more complex molecules with potential biological activity. | ontosight.aichem-manufacture.cn |

Compound Names Mentioned

Toxicological and Ecotoxicological Research on 2 Tert Butyl 6 Methylphenol and Its Metabolites

Metabolic Pathways and Electrophilic Metabolite Formation

The biotransformation of 2-tert-butyl-6-methylphenol can lead to the formation of reactive electrophilic metabolites, which are implicated in its toxic effects. The metabolic activation primarily involves oxidation of the parent compound.

Formation of Quinone Methides and Their Reactivity with Proteins

A key metabolic pathway for certain 4-alkylphenols, including derivatives of this compound, is their oxidation to form electrophilic quinone methides (QMs). nih.govnih.gov These reactions can be catalyzed by enzymes such as cytochromes P450. nih.gov Quinone methides are highly reactive Michael acceptors, meaning they can readily react with nucleophiles. nih.gov

The reactivity of a quinone methide is influenced by its specific chemical structure. For instance, a study comparing the reactivity of different quinone methides, including 2-tert-butyl-6-methyl-4-methylene-2,5-cyclohexadienone (BDMP-QM), found that it was a highly reactive species. nih.gov These reactive intermediates can covalently bind to cellular macromolecules, particularly proteins. nih.govnih.gov The primary targets for alkylation by quinone methides on proteins are the thiol group of cysteine and the α-amino groups of amino acids. nih.gov Less reactive quinone methides may not react with the side chain nitrogens of lysine (B10760008) and histidine, but more electrophilic QMs like BDMP-QM can. nih.gov This covalent modification of proteins can disrupt their structure and function, leading to cellular dysfunction and toxicity.

Identification of Adducted Proteins in Biological Systems

The formation of quinone methides from phenolic compounds and their subsequent reaction with proteins leads to the formation of protein adducts. nih.gov Research has shown that the thiol group of cysteine is a primary target for alkylation by quinone methides. nih.gov Following the cysteine thiol, the N-terminal amino group of peptides is also a significant site for adduction. nih.gov

With more reactive quinone methides, such as 2-tert-butyl-6-methyl-4-methylene-2,5-cyclohexadienone, even the side chains of amino acids like lysine and histidine can be modified. nih.gov The identification of these specific protein adducts provides concrete evidence of the interaction between the reactive metabolites of this compound and biological systems, underscoring a key mechanism of its toxicity.

Impact on Cellular and Enzymatic Functions

The toxic effects of this compound and its metabolites extend to the disruption of crucial cellular and enzymatic functions, primarily through oxidative stress-related mechanisms.

Inhibition of Antioxidant Enzymes (e.g., Peroxiredoxin 6, Cu,Zn-superoxide dismutase)

Peroxiredoxin 6 (Prdx6) is an important antioxidant enzyme that helps protect cells from damage caused by reactive oxygen species. nih.govnih.gov It plays a critical role in the repair of peroxidized cell membranes. nih.gov Studies on related phenolic compounds and their metabolites have shown that they can interfere with antioxidant defense systems. The formation of reactive metabolites can lead to the depletion of cellular antioxidants, thereby impairing the cell's ability to cope with oxidative stress.

Induction of Lipid Peroxidation and Reactive Oxygen Species (ROS) Formation

Exposure to certain phenolic compounds can lead to an increase in lipid peroxidation and the formation of reactive oxygen species (ROS). pharm.or.jp Lipid peroxidation is the oxidative degradation of lipids, which can damage cell membranes and lead to cell death. nih.gov ROS are chemically reactive molecules containing oxygen that can damage DNA, RNA, and proteins. The metabolism of some phenols can generate free radical intermediates that initiate lipid peroxidation. pharm.or.jp This process is a key mechanism of cellular injury induced by these compounds.

Radical-Mediated Toxicity Mechanisms of Substituted Phenols

The toxicity of many substituted phenols is linked to the formation of phenoxyl radicals. nih.govnih.govcncb.ac.cn For phenols with electron-releasing substituents, the formation of a phenoxyl radical is a critical step in their toxic mechanism. nih.govnih.gov This radical can then be further converted to a quinone, which is also a reactive species. nih.govcncb.ac.cn The propensity of a phenol (B47542) to form a phenoxyl radical is a key determinant of its toxicity. nih.gov This radical-mediated process can lead to a cascade of events, including the depletion of cellular antioxidants and damage to vital cellular components.

Developmental and Neurobehavioral Impact Studies

Research using zebrafish models has provided significant insight into the potential developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol).

Effects on Locomotor Behavior and Neuronal Electrophysiological Activity

Studies on zebrafish larvae exposed to 2,2'-methylenebis(6-tert-butyl-4-methylphenol) have demonstrated significant impacts on movement and neural function. Analysis of locomotor behavior showed that larvae exposed to concentrations exceeding 2 μM exhibited a notable decrease in total swimming distance and mean velocity. researchgate.netnih.gov Furthermore, electrophysiological recordings from the brains of exposed larvae revealed a significant reduction in spike activity at a concentration of 3 μM compared to control groups. researchgate.netnih.gov These findings suggest that exposure to the compound can impair locomotor behavior by disturbing neuronal electrophysiological activity. researchgate.netnih.gov

Dysregulation of Neuronal Function-Associated Pathways

To understand the molecular mechanisms behind the observed neurobehavioral effects, RNA sequencing analysis was performed on exposed zebrafish larvae. The results indicated altered gene expression profiles at high concentrations of 2,2'-methylenebis(6-tert-butyl-4-methylphenol). researchgate.netnih.gov Specifically, the analysis revealed a significant dysregulation of pathways associated with neuronal function, providing a molecular basis for the observed toxicity. researchgate.netnih.gov

Microglial Alterations and Neurological Disorders

Further investigation into the neurological effects involved the use of transgenic zebrafish lines with fluorescently labeled microglia (key immune cells in the brain). Exposure to 2,2'-methylenebis(6-tert-butyl-4-methylphenol) at a concentration of 3 μM triggered morphological reactivity and immune alterations in the microglia of the midbrain. researchgate.netnih.gov This response indicates a potential neuroinflammatory process, suggesting that neurological disorders may contribute to the observed behavioral defects. researchgate.netnih.gov

Reproductive Toxicity Studies

Reproductive toxicity has been evaluated in rodent models according to OECD Test Guideline 421, a preliminary reproduction and developmental toxicity screening test. oecd.orgoecd.orgoecd.org

Effects on Male Reproductive Parameters (e.g., testicular toxicity, spermatids, Sertoli cells)

In repeated dose toxicity studies involving rats, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) demonstrated clear evidence of testicular toxicity. oecd.org Histopathological examinations of the testes revealed degeneration of step 19 spermatids and vacuolation (formation of vacuoles) within Sertoli cells. oecd.org Sertoli cells are crucial for sperm development. Effects on sperm in the cauda epididymis were also noted in dose groups receiving 42.3 mg/kg and higher. oecd.org Another study also noted testicular atrophy and a decrease in spermatogenesis in male rats. nih.gov

Below is a summary of the key findings on male reproductive parameters.

| Parameter | Observed Effect | Study Animal |

| Testicular Histopathology | Degeneration of step 19 spermatids; Vacuolation of Sertoli cells. oecd.org | Rat |

| Sperm | Effects on sperm in the cauda epididymis. oecd.org | Rat |

| Spermatogenesis | General decrease in spermatogenesis and testicular atrophy. nih.gov | Rat |

Effects on Female Reproductive Parameters (e.g., corpora lutea, implantation scars, pup birth)

A reproductive/developmental toxicity study in rats provided data on the effects on female reproductive outcomes. In female rats administered 200 mg/kg/day or more of the compound, a decrease in the number of corpora lutea, a reduction in implantation scars, and a lower number of pups born were observed. oecd.org Additionally, while not classified as teratogenic, developmental effects such as low body weight gain in offspring and an increased number of stillbirths were noted at higher dose levels. oecd.org

The table below summarizes the principal findings related to female reproductive toxicity.

| Parameter | Observed Effect | Study Animal |

| Corpora Lutea | Decrease in number. oecd.org | Rat |

| Implantation Scars | Decrease in number. oecd.org | Rat |

| Live Pups | Decrease in number of pups born. oecd.org | Rat |

| Offspring Development | Low body weight gain and increased stillbirths at high doses. oecd.org | Rat |

Genotoxicity and Carcinogenicity Assessments

Comprehensive toxicological evaluation of chemical substances necessitates a thorough investigation of their genotoxic and carcinogenic potential. This involves a battery of tests designed to assess the ability of a compound or its metabolites to induce genetic mutations or cancer. For this compound, specific data from such assessments are detailed below.

The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screening tool for identifying substances that can cause gene mutations. Similarly, mammalian chromosomal aberration tests are employed to detect potential damage to chromosomes in mammalian cells.

Following a thorough review of publicly available scientific literature, no specific studies detailing the results of bacterial reverse mutation tests or mammalian chromosomal tests for this compound or its metabolites were identified. Therefore, no data table can be provided for this section.

Long-term chronic toxicity studies in animals are critical for assessing the carcinogenic potential of a chemical compound over a prolonged period of exposure. These studies are designed to identify the incidence of neoplastic lesions and other chronic health effects.

An extensive search of scientific databases and regulatory documents did not yield any long-term chronic toxicity or carcinogenicity studies specifically conducted on this compound. Consequently, there are no research findings or data to present in a tabular format for this compound.

Environmental Fate and Ecotoxicological Impact Assessments

Environmental Degradation Pathways

Degradation is a key process that determines the persistence of 2-tert-Butyl-6-methylphenol in the environment. It can be broken down through biological and chemical processes, including biodegradation and photolysis.

Conversely, other complex substituted phenols exhibit significant resistance to biodegradation. A study on 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, a larger molecule with similar functional groups, found it to be not readily biodegradable, showing 0% degradation over 28 days in a standard test. oecd.org Phenol-formaldehyde resins, which are polymers of phenolic units, can be degraded by the white rot fungus Phanerochaete chrysosporium. Given that this compound is a substituted phenol (B47542), its susceptibility to biodegradation likely depends on the specific microbial communities present and environmental conditions. Its structure, with alkyl groups flanking the hydroxyl group, may pose steric hindrance to enzymatic attack, potentially limiting its rate of biodegradation compared to simpler phenols.

Photolysis, or degradation by light, is another significant pathway for the removal of chemicals from the environment. In the atmosphere, organic compounds are primarily degraded by reacting with photochemically-produced hydroxyl radicals. While direct data for this compound is scarce, estimations for a related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, suggest an atmospheric half-life of approximately 3.14 hours due to this reaction. This indicates that once in the atmosphere, substituted phenols are likely to be degraded relatively quickly.

In aquatic systems, the role of photolysis is dependent on the compound's ability to absorb light at wavelengths present in sunlight (greater than 290 nm). Phenolic compounds can undergo direct photolysis, and the presence of other substances in the water, such as dissolved organic matter, can lead to indirect photolysis through the generation of reactive species like hydroxyl radicals. The specific rate of aquatic photolysis for this compound has not been widely reported.

The degradation of substituted phenols can lead to the formation of various intermediate products before complete mineralization to carbon dioxide and water. The oxidation of related compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) is known to produce a variety of byproducts, including quinones and other oxidized derivatives. acs.org The biodegradation of 2,6-DTBP is hypothesized to proceed through an ortho-ring cleavage mechanism, which would break open the aromatic ring to form aliphatic acids. nih.gov

Environmental Distribution and Partitioning

The way in which this compound moves between air, water, soil, and biota is predicted by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H16O | nih.gov |

| Molecular Weight | 164.24 g/mol | nih.gov |

| Boiling Point | 230 °C | sigmaaldrich.com |

| Melting Point | 24-27 °C | nih.gov |

| Density | 0.967 g/mL at 25 °C | thegoodscentscompany.com |

| Water Solubility | Insoluble | |

| Octanol-Water Partition Coefficient (XLogP3) | 3.6 | nih.gov |

Fugacity models use physicochemical properties to predict the environmental compartment into which a chemical is most likely to partition. nih.govulisboa.pt For this compound, its very low water solubility and a high octanol-water partition coefficient (Log Kow of 3.6) are the dominant factors. nih.gov

These properties strongly suggest that if released into the environment, this compound will preferentially partition out of the water phase and adsorb to organic matter in soil and sediment. Fugacity level III calculations for the structurally related compound 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol support this, indicating that it would primarily distribute into soil and sediment. oecd.org Due to its relatively low vapor pressure, significant partitioning to the atmosphere is less likely, although it can occur. Therefore, soil and sediment are expected to be the main environmental sinks for this compound.

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in aquatic organisms from the water. A high Log Kow value, typically above 3, suggests a potential for bioaccumulation. With a Log Kow of 3.6, this compound is expected to have some bioaccumulation potential. nih.gov

While an experimental BCF for this compound is not available, it can be estimated using quantitative structure-activity relationship (QSAR) models. Using a common estimation equation (Log BCF = 0.85 * Log Kow - 0.70), the BCF for this compound can be estimated to be in the range that warrants attention. Experimental BCF values for related compounds vary widely, reflecting the influence of specific molecular structures on metabolic processes.

| Compound | BCF Value | Notes |

|---|---|---|

| 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol | 23 - 125 | Considered not highly bioconcentrated |

| 2,4,6-Tri-tert-butylphenol (B181104) | 4320 - 23200 | In fish, indicating high bioconcentration potential |

The BCF for 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol was measured to be between 23 and 125, suggesting a low potential. oecd.org In contrast, 2,4,6-tri-tert-butylphenol has been reported to have a very high BCF in fish. ospar.org This variability highlights the uncertainty in predicting the exact bioaccumulation potential of this compound without specific experimental data.

Aquatic and Terrestrial Ecotoxicity

The environmental impact of this compound is primarily understood through studies on related alkylphenols and predictive modeling, as direct empirical data on this specific compound is limited.

Direct, measured toxicity data for this compound on a range of aquatic organisms is not extensively available in the reviewed literature. Assessments often rely on data from analogous compounds to estimate potential risk. For instance, research on other simple alkylphenols, such as 3-tert-butylphenol, has been conducted to evaluate their impact on aquatic life. nih.govelsevierpure.com

Studies on these related substances indicate that toxicity varies significantly among different species. nih.govelsevierpure.com For example, the marine bacterium Vibrio fischeri has shown high sensitivity to certain alkylphenols, in some cases being up to three orders of magnitude more sensitive than organisms at higher trophic levels. nih.govelsevierpure.com For a similar compound, 2,2'-methylenebis(6-tert-butyl-4-methylphenol), a Predicted No-Effect Concentration (PNEC) for the aquatic environment was estimated to be 0.0068 mg/L, derived from chronic toxicity values. oecd.org Another related substance, Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- (DTBSBP), is considered potentially highly hazardous to aquatic organisms based on modeled and analogue data. canada.ca

| Analogue Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| 4-isopropylphenol | Vibrio fischeri (bacterium) | 5-min EC50 | 0.01 mg/L | nih.govelsevierpure.com |

| 4-isopropylphenol | Ceriodaphnia (water flea) | 48-h EC50 | 10.1 mg/L | nih.govelsevierpure.com |

| 2-isopropylphenol | Vibrio fischeri (bacterium) | EC50 | 2.72 mg/L | nih.govelsevierpure.com |

| 2,2'-methylenebis(6-tert-butyl-4-methylphenol) | Aquatic Environment | PNEC | 0.0068 mg/L | oecd.org |

Research into the phytotoxicity of phenolic compounds reveals potential mechanisms of action. Studies on the closely related compound 2,6-Di-tert-butyl-4-methylphenol (BHT) demonstrated phytotoxic properties that can interfere with the germination, cotyledon emergence, and seedling growth of both monocotyledonous (Allium cepa) and dicotyledonous (Lactuca sativa) plants. mdpi.comnih.govresearchgate.net

The inhibitory effects were most pronounced at higher concentrations in both paper and soil-based tests. mdpi.com The mechanism of phytotoxicity for compounds like BHT may involve their decomposition into simpler phenolic compounds and benzoquinones. mdpi.com These degradation products can disrupt essential plant processes by reacting with functional groups of enzymes and proteins vital for photosynthesis and respiration, such as by decoupling electron transport in mitochondria and chloroplasts. mdpi.com For BHT, it was noted to have a more significant impact on seedling size compared to other tested phenols. nih.govresearchgate.net

Due to its chemical properties, this compound is expected to partition to soil and sediment if released into the environment. Fugacity modeling of the related compound 2,6-Di-tert-butyl-4-methylphenol predicted that soil would be the primary environmental compartment in the event of a release to air, water, and soil. env.go.jp Similarly, for another analogue, DTBSBP, models indicate it would likely be found almost equally in sediments (51%) and water (48%) following a release to an aquatic environment. canada.ca

There is a significant lack of measured data on the toxicity of this compound to organisms living in sediment and soil. oecd.org In the absence of direct data for similar compounds, risk assessments have estimated a provisional PNEC for the sediment compartment by using the equilibrium partitioning method, which assumes equivalent sensitivity between sediment-dwelling and water-column organisms. oecd.org For 2,2'-methylenebis(6-tert-butyl-4-methylphenol), this method resulted in a provisional sediment PNEC of 2.0 mg/kg. oecd.org

Risk Assessment Methodologies and Data Gaps in Environmental Hazard Evaluation

The environmental risk assessment for this compound and related compounds employs various methodologies, largely due to a lack of direct empirical data. A common approach is the use of predictive models, such as the Mackay-Type Level III Fugacity Model, to estimate the environmental distribution of a substance. env.go.jp Another key methodology is the equilibrium partitioning method, specified in frameworks like the EU-TGD, to estimate toxicity to sediment-dwelling organisms based on aquatic toxicity data. oecd.org In Canada, a weight-of-evidence approach has been used for ecological screening assessments of similar chemicals. canada.ca

Significant data gaps hinder a comprehensive environmental hazard evaluation for this compound. These gaps include:

Lack of Empirical Data: There is a notable absence of direct, measured data on aquatic toxicity, as well as toxicity to sediment-dwelling and terrestrial organisms. oecd.orgcanada.ca

Reliance on Analogues: Assessments are heavily dependent on data from structurally similar compounds (analogues), which introduces uncertainty. canada.ca

Environmental Monitoring: No environmental monitoring data for this compound or its close analogues were identified in major economic regions, making it difficult to determine actual environmental concentrations. canada.ca

Regulatory Frameworks and Environmental Monitoring Research

This compound is subject to various regulatory frameworks, often as part of a broader category of alkylphenols. In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory. nih.gov

For related compounds, regulatory actions are more defined. In the European Union, a similar substance, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, is registered under REACH and has a harmonized classification as potentially damaging to fertility. europa.eu In Canada, the related substance DTBSBP was identified as a high priority for ecological risk assessment under the Challenge program. canada.ca Conversely, in Japan, the analogue 2,6-Di-tert-butyl-4-methylphenol is not a Class 1 Designated Chemical Substance under the PRTR Law, limiting the availability of public data on its environmental release. env.go.jp

The lack of specific environmental monitoring research for this compound remains a critical issue. canada.ca While exposure assessments for related compounds have been conducted using data from ambient air, a dedicated monitoring program for this specific chemical in various environmental media (water, soil, sediment) is not apparent from the available information. env.go.jp

Future Directions in 2 Tert Butyl 6 Methylphenol Research

Development of Novel Analytical Methods for Trace Detection

Future research will likely prioritize the development of more sensitive and selective analytical methods for detecting minute quantities of 2-tert-butyl-6-methylphenol in various matrices. While methods like gas chromatography-mass spectrometry (GC-MS) are currently employed for determining related phenolic compounds in food and environmental samples, there is a continuous drive to lower detection limits and improve accuracy. nih.govresearchgate.netnih.gov

Advancements could focus on:

Hyphenated Chromatographic Techniques: Further development and application of techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) could offer enhanced separation and identification of the target compound in complex mixtures.

Sensor Technology: The creation of novel electrochemical or optical sensors designed for real-time, in-situ monitoring of this compound in industrial effluents or environmental systems presents a significant area for innovation.

Advanced Sample Preparation: Research into new solid-phase microextraction (SPME) fibers or other sorbent-based extraction techniques could improve the pre-concentration of the analyte from dilute samples, thereby increasing the sensitivity of existing analytical instruments. researchgate.net

A study on the determination of various alkylphenols in the atmosphere highlighted the necessity of effective sample preparation to remove interferences and pre-concentrate analytes to achieve the required low detection levels. researchgate.net The detection limits for some alkylphenols in the air were as low as 0.0006 ng m⁻³. researchgate.net

Advanced Mechanistic Studies in Complex Biological Systems

Understanding the precise mechanisms through which this compound interacts with biological systems is a critical future research direction. While its primary function is often as an antioxidant, its broader biological activities, including potential cytotoxicity, warrant deeper investigation.

Future studies are anticipated to explore:

Radical Scavenging Mechanisms: Detailed investigations into the kinetics and thermodynamics of its radical-scavenging activity can provide a more profound understanding of its efficacy as an antioxidant. nih.gov Studies on related di-tert-butylphenols have shown that cytotoxicity can be linearly related to the inhibition rate constant (k inh), suggesting that the biological effects of these phenols may be dependent on radical reactions. nih.govresearchgate.net

Cellular Pathways: Elucidating the specific cellular signaling pathways modulated by this compound is crucial. For instance, a related compound, 2,2'-methylenebis(6-tert-butyl-4-methylphenol), has been shown to induce autophagy, which can enhance the efficacy of anticancer drugs. nih.gov Investigating similar properties for this compound could open new therapeutic avenues.

Structure-Activity Relationships (SAR): Comprehensive SAR studies, aided by computational modeling, can help in designing new derivatives with enhanced antioxidant potency or, conversely, with tailored cytotoxic activity for specific applications, such as in oncology. nih.gov Research on other sterically hindered phenols has demonstrated a "chameleonic" ability to switch from being an antioxidant to a cytotoxic agent that targets tumor cells. mdpi.com

A study on various substituted phenols revealed that their cytotoxic effects against both tumor and primary oral tissue cells were governed by a radical-mediated toxicity mechanism. researchgate.net This highlights the importance of understanding the radical reactions of this compound in biological contexts.

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's shift towards sustainability necessitates the development of greener synthetic routes for this compound. Traditional synthesis often involves catalysts and solvents that are not environmentally benign. google.com

Future research in this area will likely focus on:

Biocatalysis: The use of enzymes, such as laccases or lipases, for the synthesis of hindered phenols is a promising green alternative. mdpi.comnih.gov Chemo-enzymatic processes have been successfully used to create renewable lipophilic antioxidants from natural sources like ferulic acid. mdpi.com

Green Solvents and Catalysts: Investigating the use of supercritical fluids, ionic liquids, or water as reaction media, coupled with recyclable solid acid catalysts, could significantly reduce the environmental impact of the synthesis process. google.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry that will be applied to the production of this compound.

The following table summarizes potential green chemistry approaches for the synthesis of hindered phenols, which could be adapted for this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Enzymatic Catalysis | Use of enzymes like laccases or lipases to catalyze the alkylation or modification of the phenol (B47542) ring. mdpi.comnih.gov | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Solid Acid Catalysts | Replacement of traditional liquid acids (e.g., sulfuric acid) with recyclable solid catalysts like zeolites or ion-exchange resins. google.com | Reduced corrosion, easier separation of catalyst, potential for reuse. |

| Alternative Solvents | Employing solvents such as supercritical CO2, water, or bio-based solvents instead of volatile organic compounds. | Reduced air pollution, lower toxicity, improved safety. |

| Renewable Feedstocks | Synthesizing the phenol from bio-based starting materials derived from lignocellulose or vegetable oils. mdpi.com | Reduced reliance on fossil fuels, improved sustainability profile. |

Exploration of New Application Niches and Performance Optimization

While this compound is used as an antioxidant and chemical intermediate, there is significant potential to discover new applications and to optimize its performance in existing ones. capitalresin.com

Future research will likely pursue:

Macromolecular Antioxidants: Grafting this compound onto polymer backbones could create non-migrating, highly stable antioxidants for plastics and other materials. researchgate.net This approach has been explored for other hindered phenols to improve their resistance to volatilization and extraction. researchgate.net

Synergistic Formulations: Investigating the synergistic effects of this compound with other additives, such as other types of antioxidants or light stabilizers, could lead to more effective stabilization packages for various materials.

Bioactive Hybrids: The synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active groups could lead to new drug candidates with dual functions, such as combined antioxidant and anti-inflammatory or anticancer properties. mdpi.com

Niche Industrial Applications: Exploring its use in specialized applications like high-performance lubricants, fuels, or as a polymerization inhibitor in specific chemical processes could open new markets. tintoll.comfishersci.at A related compound, 2,6-di-tert-butyl-4-methylphenol, is used in transformer oils to slow down oxidation. researchgate.net

Comprehensive Environmental Impact Modeling and Remediation Strategies

A thorough understanding of the environmental fate, transport, and potential toxicity of this compound is crucial for its responsible use. Future research must address gaps in our knowledge regarding its long-term environmental impact.

Key areas for future investigation include:

Environmental Fate Modeling: Developing and validating predictive models to simulate its distribution and persistence in different environmental compartments (air, water, soil, sediment) is essential. cdc.govresearchgate.net These models rely on key physical and chemical properties, some of which may need to be experimentally determined for this specific compound. alaska.gov

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved are critical for assessing its persistence and for developing bioremediation strategies. nih.gov Studies on related compounds like methyl tert-butyl ether (MTBE) have shown that biodegradation is possible, though it can be slow and may require specific environmental conditions. nih.govclu-in.org

Ecotoxicity Studies: Conducting comprehensive ecotoxicological studies on a wide range of terrestrial and aquatic organisms is necessary to establish safe environmental concentration limits. A related compound, 2,4,6-tri-tert-butylphenol (B181104), has been identified as persistent, bioaccumulative, and toxic (PBT). industrialchemicals.gov.au Similar assessments are needed for this compound.

Remediation Technologies: Developing effective remediation technologies, which could include advanced oxidation processes, phytoremediation, or enhanced bioremediation, will be important for treating potential contamination in soil and water.

The following table outlines key parameters needed for robust environmental impact modeling of this compound.

| Parameter | Description | Importance for Modeling |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Influences transport in aquatic systems and bioavailability. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid form. | Determines its tendency to volatilize into the atmosphere. |

| Henry's Law Constant | The ratio of the concentration in air to the concentration in water at equilibrium. | Governs the partitioning between air and water. industrialchemicals.gov.au |

| Octanol-Water Partition Coefficient (Kow) | The ratio of its concentration in octanol (B41247) to its concentration in water. | Predicts its tendency to bioaccumulate in organisms and adsorb to soil/sediment. |

| Biodegradation Rate Constant | The rate at which the compound is broken down by microorganisms. | Determines its persistence in the environment. clu-in.org |

Q & A

Basic Research Questions

Q. How can 2-tert-Butyl-6-methylphenol be characterized using spectroscopic methods?

- Methodological Answer : Utilize mass spectrometry (MS) for molecular weight confirmation and structural elucidation. The NIST Mass Spectrometry Database provides reference spectra for this compound (NIST MS number: 125088), enabling comparison of fragmentation patterns . For functional group identification, GC-FTIR is effective, with detection limits reported at 250 ng in hydrocarbon matrices (e.g., jet fuels) .

Q. What are common synthetic routes for derivatives of this compound?

- Methodological Answer : Substitution reactions using halogens (e.g., bromine) or nucleophiles (e.g., amines) can modify the phenolic ring. For example, diazo coupling with nitroaryl groups yields azo derivatives, as demonstrated in the synthesis of 2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol . Oxidation with hydrogen peroxide or reduction with sodium borohydride may produce quinones or hydroquinones, respectively, though steric hindrance from the tert-butyl group requires optimized reaction conditions .

Advanced Research Questions

Q. How can GC/MS protocols be optimized to use this compound as an internal standard for derivatization monitoring?

- Methodological Answer : In metabolomics studies, this compound serves as a derivatization control. To ensure accuracy:

- Spike the compound into all samples at a consistent concentration (e.g., 1 µg/mL).

- Monitor its retention time and ion abundance across runs to detect instrument drift.

- Validate process variability by comparing its relative standard deviation (RSD) against technical replicates, aiming for ≤5% instrument variability .